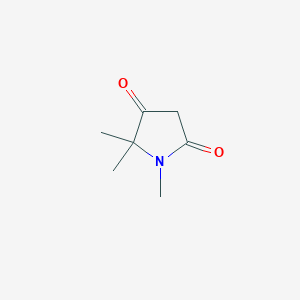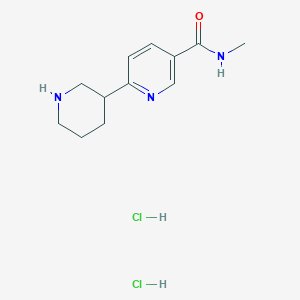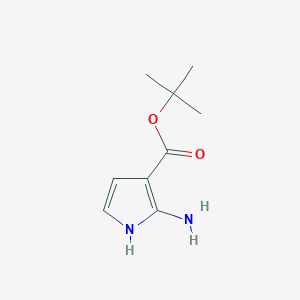![molecular formula C21H17N3O B2517212 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone] CAS No. 303984-73-8](/img/structure/B2517212.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]” is a chemical compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are often considered as a “privileged scaffold” within the drug discovery arena .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes “1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]”, has been developed based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]” is complex, with a molecular weight of 223.2268 . The IUPAC Standard InChI is: InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12 (11)15 (14 (13)17)10-6-2-1-3-7-10/h1-9H .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]” include a Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .
Scientific Research Applications
Anticancer Agents
Indole derivatives, including the compound , have been synthesized and biologically evaluated for their microtubule-destabilising effects and antiproliferative activities against various human cancer cell lines . They have shown promising results, particularly against colon cancer, melanoma cells, and triple-negative breast cancer cells .
Tubulin Inhibitors
These compounds have been found to inhibit tubulin by binding at the colchicine site . Tubulin is a protein that is an essential component of the cytoskeleton, which provides structure and shape to our cells. By inhibiting tubulin, these compounds can disrupt the structure of cancer cells, leading to their death .
Pharmacokinetic Profiles
The calculated molecular descriptors of these indole derivatives have shown that the most potent derivatives have acceptable pharmacokinetic profiles and are favourable for oral drug administration . This means they could potentially be developed into effective oral medications.
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . They have been found to inhibit a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial Activity
These compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
properties
IUPAC Name |
3-[(4-methylphenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-11-13-16(14-12-15)22-23-20-18-9-5-6-10-19(18)24(21(20)25)17-7-3-2-4-8-17/h2-14,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPEZQSFARUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185799 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone] | |
CAS RN |
303984-73-8 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

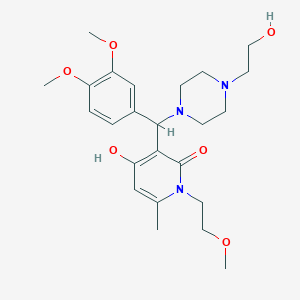
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)
![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)
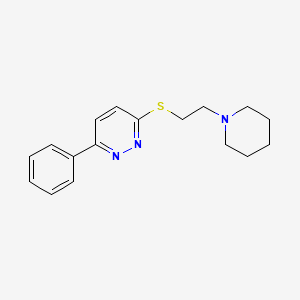
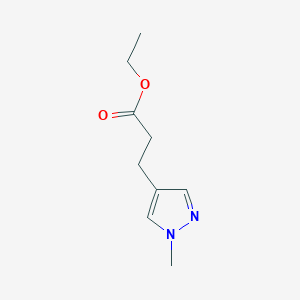
methanone](/img/structure/B2517139.png)
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)

